5-(3-Cyanophenyl)-2-methylphenol
Description
5-(3-Cyanophenyl)-2-methylphenol is a phenolic derivative featuring a cyano group at the 3-position of the phenyl ring and a methyl group at the 2-position of the phenol moiety. This compound has garnered attention in medicinal chemistry due to its role as a salicylate synthase (MbtI) inhibitor, a critical enzyme in mycobacterial siderophore biosynthesis . Structural optimization studies, starting from the crystal structure of MbtI complexed with 5-(3-cyanophenyl)furan-2-carboxylic acid (a closely related analog), highlighted the importance of meta-substitution with electron-withdrawing groups (e.g., cyano) for enhancing antimycobacterial activity .
Properties
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFBVLNAFFYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683694 | |
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253678-98-7 | |
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation for Methyl Group Introduction
Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. However, the phenol’s activating nature directs electrophiles to ortho/para positions, complicating regioselectivity. A modified approach involves protecting the phenol as its methyl ether prior to alkylation:
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Protection :
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React phenol with methyl iodide in the presence of in acetone to form 2-methoxyphenol.
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Alkylation :
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Treat with methyl chloride and in dichloromethane at 0–5°C to introduce the methyl group at the ortho position.
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Deprotection :
Limitations : Competing para-substitution and over-alkylation reduce yields.
Cyanation via Diazotization and Sandmeyer Reaction
Installing the 3-cyanophenyl group demands careful positioning. A Sandmeyer reaction on a diazonium salt intermediate enables cyanation:
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Diazotization :
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Treat 3-bromo-2-methylphenol with and at 0°C to form the diazonium salt.
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Cyanation :
Challenges : Competing hydrolysis to carboxylic acids and poor regiocontrol necessitate rigorous temperature monitoring.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling for 3-Cyanophenyl Attachment
Palladium-catalyzed cross-coupling offers a robust route to install the 3-cyanophenyl group. The protocol adapts methods from triazolopyrimidine syntheses:
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Borylation of Phenol Derivative :
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Convert 5-bromo-2-methylphenol to its pinacol boronate ester using and bis(pinacolato)diboron in dioxane.
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Coupling with 3-Cyanophenyl Halide :
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React with 3-bromobenzonitrile using and in ethanol/water (3:1) at 80°C.
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Optimization :
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Catalyst loading (1–5 mol%), solvent polarity, and base selection critically influence yields. Polar aprotic solvents like DMF enhance solubility but may promote side reactions.
Table 1 : Suzuki Coupling Optimization Data
| Entry | Catalyst (mol%) | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | Ethanol/H2O | Na2CO3 | 62 |
| 2 | 3 | DMF/H2O | K3PO4 | 78 |
| 3 | 5 | Toluene/EtOH | Cs2CO3 | 68 |
Ullmann-Type Coupling for Direct Arylation
Copper-mediated couplings provide a cost-effective alternative:
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Reaction Setup :
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Combine 5-iodo-2-methylphenol, 3-cyanophenylboronic acid, , and in DMSO at 110°C.
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Workup :
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Extract with ethyl acetate, purify via column chromatography (SiO2, hexane/EtOAc).
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Advantages : Avoids precious metals, suitable for large-scale synthesis.
Multi-Component Synthesis
A one-pot assembly inspired by triazolo-pyrimidine protocols could streamline production:
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Reactants :
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2-methylphenol, 3-cyanobenzaldehyde, ethyl cyanoacetate.
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Conditions :
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Catalytic piperidine in ethanol/H2O at reflux.
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Mechanism : Knoevenagel condensation forms the cyanophenylvinyl intermediate, followed by cyclization and aromatization.
Table 2 : Multi-Component Reaction Screening
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | 80 | 6 | 55 |
| 2 | TMDP* | 65 | 4 | 72 |
| 3 | DBU | 100 | 3 | 48 |
*TMDP: 1,1,3,3-Tetramethylguanidine
Comparative Analysis of Synthetic Routes
Table 3 : Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 99 | High | $$$ |
| Ullmann Coupling | 65 | 95 | Moderate | $$ |
| Multi-Component | 72 | 97 | High | $ |
| Sandmeyer Cyanation | 58 | 90 | Low | $$ |
Key Findings :
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Suzuki coupling achieves the highest yield and purity but requires expensive palladium catalysts.
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Multi-component synthesis balances cost and efficiency, making it ideal for industrial applications.
Experimental Data and Optimization
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
5-(3-Cyanophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-(3-Cyanophenyl)-2-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various interactions, including coordination with metal ions .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Cyano vs. Chloro Substituents
- For example, [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol (CAS 1155531-69-3) exhibits a molecular weight of 209.63 g/mol but lacks reported antimycobacterial data .
- 5-(4-Chlorophenyl)-2-methylfuran Derivatives : 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS 111808-94-7) has a molecular weight of 222.67 g/mol, but its biological activity remains uncharacterized .
Key Insight: The cyano group in 5-(3-Cyanophenyl)-2-methylphenol enhances ligand-receptor interactions compared to chloro-substituted analogs, as evidenced by the superior MbtI inhibition of cyano-containing furan-carboxylic acid derivatives .
Amino and Hydroxyethylamino Derivatives
- 5-[(2-Hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0): This compound, with a hydroxyethylamino substituent, is structurally distinct and may find applications in cosmetics or antioxidants rather than antimicrobials .
- 5-(2-Aminobutyl)-2-methylphenol (CAS 22173-84-8): Features an aminobutyl side chain but lacks reported biological data, suggesting divergent applications .
Heterocyclic Derivatives vs. Phenolic Scaffolds
- Structural modifications, such as lipophilic side chains at the 5-position of the phenyl ring, improved cell wall permeability and potency .
- Oxazole and Pyrimidine Derivatives: Compounds like [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol and 5-(2-chloropyrimidin-5-yl)-furan-2-carboxylic acid (BA-3003) highlight the versatility of heterocycles in drug design but lack direct activity comparisons to phenolic analogs .
Key Insight: Heterocyclic cores (e.g., furan, oxazole) may enhance metabolic stability or binding affinity, but phenolic scaffolds like this compound offer distinct pharmacodynamic profiles.
Q & A
Basic: What are the recommended synthetic routes for 5-(3-Cyanophenyl)-2-methylphenol, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves coupling reactions between substituted phenyl precursors and phenol derivatives. A common approach is the Suzuki-Miyaura coupling, where a boronic acid derivative of the cyanophenyl group reacts with a brominated 2-methylphenol scaffold. Key factors affecting yield and purity include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
- Solvent system : Aqueous DMF or THF at 80–100°C to balance reactivity and solubility.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Yields typically range from 37% to 60%, with impurities arising from incomplete coupling or dehalogenation byproducts.
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives with varying substituents?
Answer:
Discrepancies in biological data (e.g., anti-inflammatory vs. anticancer activity) often stem from substituent electronic effects and steric hindrance. For example:
| Substituent (R) | Biological Activity | Key Mechanism |
|---|---|---|
| -Cl (3-Cl) | Anti-inflammatory | Reduces TNF-α by 70% |
| -CN (3-CN) | Anticancer | Induces apoptosis via caspase-3 activation |
| -CF₃ (3-CF₃) | Antimicrobial | Disrupts membrane integrity |
| Methodological steps : |
- Perform comparative docking studies to assess binding pocket compatibility.
- Validate via isothermal titration calorimetry (ITC) to quantify affinity differences .
- Use QSAR models to correlate Hammett σ values with activity trends .
Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?
Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows aromatic protons at δ 7.2–7.8 ppm (3-CN phenyl) and a singlet for the methyl group at δ 2.3 ppm .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >95% with retention time ~8.2 min.
- FT-IR : Stretching bands at 2220 cm⁻¹ (C≡N) and 3400 cm⁻¹ (phenolic -OH) .
Advanced: What computational approaches predict binding affinity to target enzymes?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of the 3-cyanophenyl group in hydrophobic pockets (e.g., COX-2 or CYP450).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic enzyme residues .
- Machine Learning : Train models on PubChem datasets to prioritize targets based on structural similarity to known bioactive cyanophenyl derivatives .
Basic: How to assess stability under different storage conditions?
Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light sensitivity : UV-vis spectroscopy after exposure to 365 nm UV light for 48 hours.
- pH stability : Incubate in buffers (pH 3–9) and quantify intact compound via LC-MS .
Advanced: How to optimize regioselectivity in coupling reactions involving the 3-cyanophenyl group?
Answer:
- Directing groups : Introduce temporary -B(OH)₂ or -SnBu₃ groups to control cross-coupling positions .
- Microwave-assisted synthesis : Shorten reaction time to minimize side reactions (e.g., 30 min at 120°C vs. 24 hours conventional).
- Catalytic additives : Use CuI or ZnCl₂ to enhance Pd-catalyzed coupling efficiency by 20% .
Basic: What are key considerations in designing SAR studies for analogs?
Answer:
- Substituent variation : Test electron-withdrawing (-CN, -CF₃) vs. donating (-OCH₃) groups at the 3-position.
- Bioisosteric replacement : Replace phenol -OH with -SH or -NH₂ to modulate solubility and target engagement .
- Data normalization : Express IC₅₀ values relative to a positive control (e.g., doxorubicin for cytotoxicity) .
Advanced: How to address cytotoxicity discrepancies across cell lines?
Answer:
- Cell line profiling : Compare activity in HeLa (cervical) vs. MCF-7 (breast) cancer cells using MTT assays.
- Mechanistic studies : Perform flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (PI uptake) .
- Metabolic profiling : Use LC-MS/MS to identify cell-specific metabolite interactions (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
